molecular formula C31H50O4 B1644019 Methyl corosolate

Methyl corosolate

Cat. No.: B1644019
M. Wt: 486.7 g/mol
InChI Key: BRZWXKGDPAZBLF-OKUTUCSLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl corosolate (methyl 2α,3α-dihydroxyurs-12-en-28-oate) is a triterpenoid ester derived from corosolic acid (2α,3α-dihydroxyurs-12-en-28-oic acid) through methylation of the carboxyl group at position C-26. It is naturally found in plants such as Eriobotrya japonica (loquat) and Syzygium aromaticum (clove) . Structurally, it belongs to the ursane-type triterpenoids, characterized by a pentacyclic backbone with hydroxyl groups at C-2 and C-3 and a double bond at C-12–C-17. This compound has garnered attention for its diverse pharmacological activities, including anti-inflammatory, anti-diabetic, anti-melanogenesis, and phosphodiesterase-4 (PDE4) inhibitory properties .

Properties

Molecular Formula

C31H50O4

Molecular Weight

486.7 g/mol

IUPAC Name

methyl (1S,2R,4aS,6aR,6aS,6bR,8aR,10R,11R,12aR,14bS)-10,11-dihydroxy-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a-carboxylate

InChI

InChI=1S/C31H50O4/c1-18-11-14-31(26(34)35-8)16-15-29(6)20(24(31)19(18)2)9-10-23-28(5)17-21(32)25(33)27(3,4)22(28)12-13-30(23,29)7/h9,18-19,21-25,32-33H,10-17H2,1-8H3/t18-,19+,21-,22+,23-,24+,25+,28+,29-,30-,31+/m1/s1

InChI Key

BRZWXKGDPAZBLF-OKUTUCSLSA-N

SMILES

CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)C)O)O)C)C)C2C1C)C)C(=O)OC

Isomeric SMILES

C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(C[C@H]([C@@H](C5(C)C)O)O)C)C)[C@@H]2[C@H]1C)C)C(=O)OC

Canonical SMILES

CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)C)O)O)C)C)C2C1C)C)C(=O)OC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Structural Analogs

Corosolic Acid
  • Structure : Differs from methyl corosolate by the presence of a free carboxylic acid group at C-28 instead of a methyl ester.
  • Bioactivity :
    • Exhibits stronger α-glucosidase inhibition (docking score: -8.9 vs. -8.8 for this compound) due to enhanced hydrogen bonding with residues like Asp307 and Ser304 .
    • Demonstrates anti-diabetic effects via insulin sensitization, whereas this compound may prioritize intestinal glucose transport modulation .
Ursolic Acid
  • Structure : Lacks hydroxyl groups at C-2 and C-3 but shares the ursane backbone.
  • Bioactivity: Superior PDE4D2 inhibition (IC₅₀ = 2.18 μM vs. 3.06 μM for this compound) . Higher anti-melanogenesis selectivity index (S.I. = 1.9 vs. S.I. >1.0 for this compound) due to lower cytotoxicity .
  • Applications : Widely studied for anti-cancer and anti-obesity effects, whereas this compound is more focused on metabolic and inflammatory pathways .
Methyl Maslinate
  • Structure : A methyl ester derivative of maslinic acid (2α,3β-dihydroxyolean-12-en-28-oic acid), with an oleanane backbone instead of ursane.
  • Bioactivity :
    • Comparable α-glucosidase inhibition (docking score: -8.8) but distinct binding interactions (e.g., interactions with Gly160 and Arg176 vs. Asp307 in corosolic acid) .
    • Synergistic effects with this compound in Syzygium aromaticum extracts for glucose homeostasis .

Functional Analogs

Oleanolic Acid
  • Structure: Oleanane-type triterpenoid with a C-12 double bond and a carboxylic acid group at C-28.
  • Bioactivity :
    • Lower PDE4D2 inhibition (IC₅₀ >5 μM) compared to this compound .
    • Methylation (e.g., Me-OA) enhances hypotensive effects in animal models, suggesting esterification benefits for certain applications .
Betulinic Acid
  • Structure: Lupane-type triterpenoid with a C-19–C-29 double bond.
  • Bioactivity: Primarily studied for anti-HIV and anti-cancer activity, contrasting with this compound’s metabolic focus . Higher cytotoxicity (lower S.I. values) in melanogenesis assays compared to this compound .

Key Research Findings and Data Tables

Table 1: Inhibitory Activities Against PDE4D2

Compound IC₅₀ (μM) Source Reference
This compound 3.06 E. japonica
Ursolic acid 2.18 E. japonica
Oleanolic acid >5.00 Synthetic

Table 2: Anti-Melanogenesis Activity in B16 Cells

Compound IC₅₀ (μM) Selectivity Index (S.I.) Reference
This compound 15.2 1.5
Ursolic acid 8.7 1.9
Methyl maslinate 18.4 1.3

Table 3: α-Glucosidase Docking Scores

Compound Docking Score (kcal/mol) Key Binding Residues Reference
Corosolic acid -8.9 Asp307, Thr310, Ser304
This compound -8.8 Gly160, Arg176, Ser162
Methyl maslinate -8.8 Phe173, Asn414, Glu421

Mechanistic and Pharmacokinetic Insights

  • Methylation Impact : Esterification enhances bioavailability and alters target specificity. For example, this compound’s intestinal glucose modulation contrasts with corosolic acid’s systemic insulin sensitization .
  • Structure-Activity Relationships (SAR): Hydroxylation at C-2 and C-3 is critical for PDE4 inhibition but increases cytotoxicity in melanogenesis assays . Oleanane vs. ursane backbones influence binding pocket compatibility in enzyme inhibition .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl corosolate
Reactant of Route 2
Methyl corosolate

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